REACTION_CXSMILES
|
[I:1][C:2]1[CH:19]=[CH:18][C:5]2[NH:6][C:7](=[O:17])[CH2:8][CH:9](C(OCC)=O)[C:10](=[O:11])[C:4]=2[CH:3]=1.[Na+].[Cl-].O>CS(C)=O>[I:1][C:2]1[CH:19]=[CH:18][C:5]2[NH:6][C:7](=[O:17])[CH2:8][CH2:9][C:10](=[O:11])[C:4]=2[CH:3]=1 |f:1.2|
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Name
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ethyl 7-iodo-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
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Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
|
IC1=CC2=C(NC(CC(C2=O)C(=O)OCC)=O)C=C1
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Name
|
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
475 μL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
66 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
to stir for an additional 1.5 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
subsequently cooled to 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
to provide iv-a (3.2 g, 81%) as a purple/brown solid
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
IC1=CC2=C(NC(CCC2=O)=O)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |